molecular formula C10H15ClN4O2S B11824734 5-Chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide

5-Chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide

Cat. No.: B11824734
M. Wt: 290.77 g/mol
InChI Key: GESZSQKIVMVKBF-UHFFFAOYSA-N
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Description

5-Chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide is an organic compound that belongs to the class of phenylpiperazines. These compounds are characterized by a piperazine ring bound to a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide typically involves multi-step reactions starting from 4-chloropyridine-3-sulfonamideCommon reagents used in these reactions include hydrazine hydrate and various organic solvents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through crystallization and other purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrazine hydrate, organic solvents like dimethylformamide (DMF), and various catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .

Mechanism of Action

The mechanism of action of 5-Chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H15ClN4O2S

Molecular Weight

290.77 g/mol

IUPAC Name

5-chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide

InChI

InChI=1S/C10H15ClN4O2S/c1-14-2-4-15(5-3-14)10-8(11)6-13-7-9(10)18(12,16)17/h6-7H,2-5H2,1H3,(H2,12,16,17)

InChI Key

GESZSQKIVMVKBF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=NC=C2S(=O)(=O)N)Cl

Origin of Product

United States

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